

An In-depth Technical Guide to (-)-Fucose-13C-2: Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches for **(-)-Fucose-13C-2**, an isotopically labeled form of the biologically significant monosaccharide, L-fucose. This document is intended for researchers and professionals in the fields of glycobiology, drug development, and metabolic studies who utilize isotopically labeled compounds for mechanistic and diagnostic investigations.

Chemical Structure of (-)-Fucose-13C-2

(-)-Fucose-13C-2, also known as L-Fucose-2-13C, is a derivative of L-fucose in which the carbon atom at the second position (C2) of the pyranose ring is replaced with its stable isotope, carbon-13 (¹³C). L-fucose is a deoxyhexose sugar, specifically 6-deoxy-L-galactose. The "(–)" designation indicates its levorotatory optical activity. The presence of the ¹³C label at a specific position allows for its use as a tracer in various biochemical and metabolic studies, often analyzed by nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Below is a diagram of the chemical structure of (-)-Fucose-13C-2 in its α -pyranose form.

Figure 1: Chemical structure of α -L-Fucose-13C-2.

Synthesis of (-)-Fucose-13C-2

The synthesis of isotopically labeled sugars such as **(-)-Fucose-13C-2** is a specialized process that often involves multi-step chemical or chemoenzymatic methods. While a specific, detailed



published protocol for the synthesis of **(-)-Fucose-13C-2** is not readily available in the public domain, a general and efficient strategy involves a chemoenzymatic approach. This method leverages the specificity of enzymes to achieve high yields and stereoselectivity, which are often challenging to obtain through purely chemical synthesis.

A plausible chemoenzymatic synthesis would start from a suitable precursor and utilize enzymes to introduce the labeled carbon and build the final fucose molecule. One such strategy could involve the use of an aldolase to catalyze the condensation of a ¹³C-labeled two-carbon donor with a suitable acceptor aldehyde.

Illustrative Quantitative Data for Chemoenzymatic Synthesis

The following table presents hypothetical yet realistic quantitative data for a chemoenzymatic synthesis of **(-)-Fucose-13C-2**. These values are illustrative and would be expected to be determined experimentally for a specific synthetic protocol.

Parameter	Value	Method of Analysis
Starting Material Purity	>98%	HPLC, NMR
¹³ C-Labeling Reagent Purity	>99 atom % 13C	Mass Spectrometry
Intermediate Product Yield	75-85%	Gravimetric, HPLC
Final Product Yield	60-70%	Gravimetric, HPLC
Final Product Purity	>99%	HPLC, NMR
Isotopic Enrichment	>99 atom % 13C at C2	NMR, Mass Spectrometry
Optical Rotation	$[\alpha]D \approx -76^{\circ} (c=1, H_2O)$	Polarimetry

Conceptual Experimental Protocol

Below is a conceptual, high-level experimental protocol for the chemoenzymatic synthesis of **(-)-Fucose-13C-2**. This protocol is based on established methodologies for enzymatic synthesis of sugars and should be optimized for specific laboratory conditions.



Materials:

- L-Lactaldehyde (acceptor)
- [2-13C]-Glycine (13C donor precursor)
- Glycine oxidase
- Fuculose-1-phosphate aldolase
- Alkaline phosphatase
- Purification resins (e.g., ion-exchange, size-exclusion)
- Reaction buffers and cofactors

Procedure:

- Preparation of the ¹³C-labeled donor:
 - Convert [2-13C]-Glycine to [13C]-glyoxylate using glycine oxidase in a suitable buffer.
 - Monitor the reaction progress by HPLC or NMR.
 - Purify the resulting [¹³C]-glyoxylate.
- Aldol Condensation:
 - In a buffered solution, combine L-lactaldehyde, the prepared [¹³C]-glyoxylate, and fuculose-1-phosphate aldolase.
 - Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) with gentle agitation.
 - The aldolase will catalyze the stereospecific condensation to form L-fuculose-1phosphate-¹³C-2.
- Dephosphorylation:



- After the aldol condensation is complete, add alkaline phosphatase directly to the reaction mixture.
- This will remove the phosphate group to yield (-)-Fucose-13C-2.

Purification:

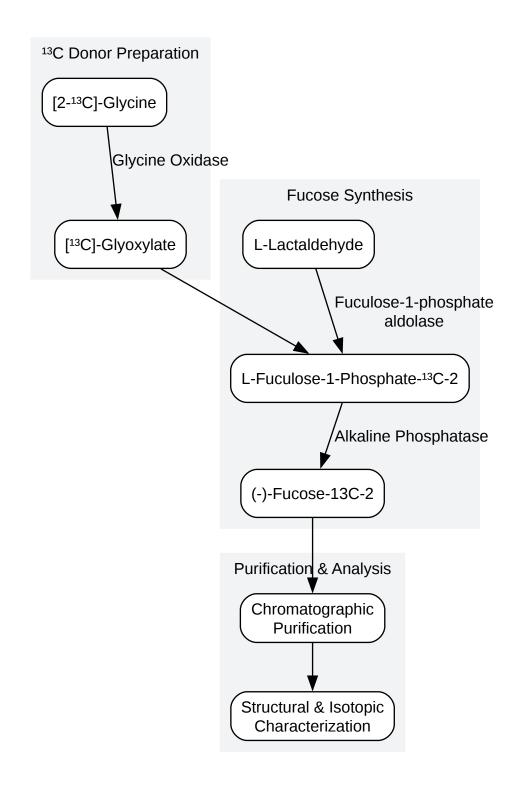
- Terminate the enzymatic reactions by heat inactivation or addition of a quenching agent.
- Remove proteins and other contaminants by centrifugation and filtration.
- Purify the crude (-)-Fucose-13C-2 using a series of chromatography steps, such as ionexchange chromatography to remove charged species and size-exclusion chromatography for final polishing.

Characterization:

- Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
- Determine the isotopic enrichment at the C2 position.
- Measure the optical rotation to confirm the L-configuration.

The following diagram illustrates the conceptual workflow for this chemoenzymatic synthesis.





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Figure 2: Conceptual workflow for the chemoenzymatic synthesis of (-)-Fucose-13C-2.

Biological Significance and Applications







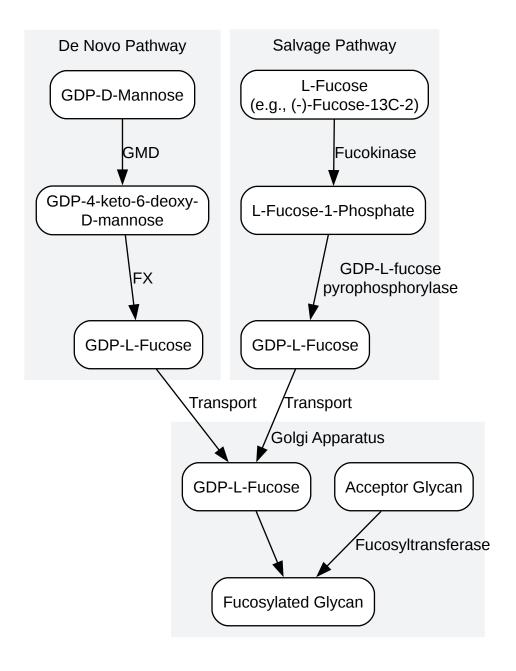
L-fucose is a crucial component of many N- and O-linked glycans, glycolipids, and oligosaccharides in mammals. These fucosylated structures are involved in a wide range of biological processes, including cell adhesion, signaling, and immune responses. The biosynthesis of fucosylated glycans relies on the availability of GDP-L-fucose, which is produced through two main pathways: the de novo pathway and the salvage pathway.[1]

The isotopically labeled **(-)-Fucose-13C-2** is a valuable tool for tracing the metabolic fate of fucose in these pathways. By introducing ¹³C-labeled fucose to cells or organisms, researchers can monitor its incorporation into various glycoconjugates and elucidate the dynamics of fucosylation in health and disease.

GDP-L-Fucose Biosynthesis Pathways

The diagram below illustrates the two major pathways for the synthesis of GDP-L-fucose in mammalian cells.





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Figure 3: Mammalian GDP-L-fucose biosynthesis pathways.

In the de novo pathway, GDP-D-mannose is converted to GDP-L-fucose through the action of GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX).[1] The salvage pathway utilizes free fucose, which can be from extracellular sources or lysosomal degradation of glycoconjugates.[2] This free fucose is phosphorylated by fucokinase and then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase.[2] The



resulting GDP-L-fucose from both pathways is transported into the Golgi apparatus, where it serves as the donor substrate for fucosyltransferases to modify various glycans.[3]

The use of **(-)-Fucose-13C-2** allows for the specific investigation of the salvage pathway and the subsequent fucosylation events, providing valuable insights for researchers in drug development and the study of diseases where fucosylation is dysregulated, such as cancer and inflammatory disorders.

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References

- 1. academic.oup.com [academic.oup.com]
- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII PubMed [pubmed.ncbi.nlm.nih.gov]
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